Cas no 931-88-4 (Cyclooctene)

There are two isomers of cyclooctene, trans cyclooctene \ CIS cyclooctene. Oxidation reaction will occur without catalyst. Measures should be taken to prevent static electricity< Br>
Cyclooctene structure
Cyclooctene structure
Cyclooctene
931-88-4
C8H14
110.196762561798
MFCD00001753
40303
638079

Cyclooctene Properties

Names and Identifiers

    • Cyclooctene
    • CYCLOOCTENE, STANDARD FOR GC
    • CIS-CYCLOOCTENE
    • C8H14
    • 5-cyclooctadiene
    • cis-cyclo-octene
    • cyclooctaene
    • cyclo-octene
    • trans-cyclooctene
    • NSC 72425
    • FT-0623938
    • NS00007345
    • FT-0624241
    • 1-Cyclooctene #
    • NS00112579
    • DTXSID1061310
    • NCIOpen2_000391
    • 931-89-5
    • 931-88-4
    • Q415390
    • EC 213-243-4
    • C0506
    • AE340T3540
    • W-109102
    • UNII-AE340T3540
    • BS-23512
    • 931-87-3
    • (1Z)-cyclooctene
    • (7Z)-cyclooctene
    • NSC72425
    • DB-246774
    • NSC-72425
    • Cyclooctene 100 microg/mL in Acetonitrile
    • EINECS 213-243-4
    • 25267-51-0
    • EN300-21667
    • CHEBI:225365
    • cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%
    • EN300-304057
    • cyclooctene, (1Z)-
    • (Z)-Cyclooctene
    • Cyclooctene, (Z)-
    • Cyclooctene, analytical standard
    • MFCD00001753
    • AI3-26693
    • CHEMBL30773
    • CHEBI:229204
    • EINECS 213-245-5
    • AKOS000121281
    • cis-Cyclooctene, 95%, stab. with IRGANOX 1076
    • DTXSID20883615
    • +Expand
    • MFCD00001753
    • URYYVOIYTNXXBN-UHFFFAOYSA-N
    • 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
    • C1CCCCCCC=1

Computed Properties

  • 110.11000
  • 0
  • 0
  • 0
  • 110.10955
  • 8
  • 62.1
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 3.5
  • 0
  • 0

Experimental Properties

  • 2.89680
  • 0.00000
  • n20/D 1.470
  • 144°C
  • -16 ºC
  • Fahrenheit: 75.2 ° f
    Celsius: 24 ° c
  • colorless liquid
  • Insoluble in water, soluble in ethanol \ ether
  • 0.848 g/mL at 20 °C(lit.)

Cyclooctene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB140481-25 ml
Cyclooctene, 95%; .
931-88-4 95%
25 ml
€44.90 2024-04-15
Enamine
EN300-21667-0.1g
cyclooctene
931-88-4
0.1g
$36.0 2023-09-16
TRC
C272760-10g
Cyclooctene
931-88-4
10g
$ 45.00 2022-04-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-100ml
Cyclooctene
931-88-4 95%
100ml
¥660.90 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C804221-500ml
Cyclooctene
931-88-4 95%
500ml
2,198.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0506-25ml
Cyclooctene
931-88-4 95.0%(GC)
25ml
¥355.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001855-100ml
Cyclooctene
931-88-4 95%
100ml
¥660 2024-05-20
SHENG KE LU SI SHENG WU JI SHU
sc-239617-25 ml
Cyclooctene,
931-88-4 >95%
25 ml
¥2001.00 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0506-25ML
Cyclooctene
931-88-4 >95.0%(GC)
25ml
¥390.00 2024-04-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
29648-1ML
Cyclooctene
931-88-4
1ml
¥472.84 2023-04-26

Cyclooctene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Acetonitrile
Reference
Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processes
Renneke, Roman F.; Hill, Craig L., Journal of the American Chemical Society, 1988, 110(16), 5461-70

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Alumina Catalysts: Nickel
Reference
Preparations of highly dispersed nickel and cobalt catalysts by using transparent gel membranes and applications of the catalysts to hydrogenation reactions
Ishiyama, Junichi; Shirakawa, Tetsuro; Kurokawa, Yoichi; Imaizumi, Shin; Saito, Shozaburo, Nippon Kagaku Kaishi, 1987, (11), 1964-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: Iridium, [3,5-bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]-3′,5′-bis(trifluorome… ;  40 h, 200 °C
Reference
Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer Dehydrogenation
Goettker-Schnetmann, Inigo; White, Peter S.; Brookhart, Maurice, Organometallics, 2004, 23(8), 1766-1776

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Cellulose acetate Solvents: Ethanol
Reference
Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion method
Nishida, M.; Ishiyama, J.; Kurokawa, Y., Reactive Polymers, 1991, 14(3), 205-11

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Octane ;  45 min, 50 °C
Reference
Synthesis of a hybrid Pd0/Pd-carbide/carbon catalyst material with high selectivity for hydrogenation reactions
Garcia-Ortiz, Andrea; Vidal, Juan Diego; Iborra, Sara ; Climent, Maria Jose; Cored, Jorge ; et al, Journal of Catalysis, 2020, 389, 706-713

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ethynylferrocene (click reaction products with azide-terminated dendrimers) ,  Palladium Solvents: Methanol ,  Chloroform ;  1 atm, 25 °C
Reference
"Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimers
Ornelas, Catia; Aranzaes, Jaime Ruiz; Salmon, Lionel; Astruc, Didier; Nanosciences and Catalysis Group, Chemistry - A European Journal, 2008, 14(1), 50-64

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
Reference
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium Solvents: Diethyl ether ,  N-Methylaniline
Reference
Polymembered ring systems. XIII. Eight-membered cycloölefin rings
Ziegler, K.; Wilms, H., Justus Liebigs Annalen der Chemie, 1950, 567, 1-43

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diethylzinc Catalysts: Bis(acetylacetonato)nickel Solvents: Toluene ,  Hexane ;  48 h, 110 °C
Reference
Nickel-catalyzed deoxygenation of oxiranes: Conversion of epoxides to alkenes
Mori, Takamichi; Takeuchi, Yoshihito; Hojo, Makoto, Tetrahedron Letters, 2020, 61(8),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ;  rt
Reference
Copper(I) iodide-lithium trimethoxyaluminum hydride
Russell, Ronald K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters) ,  2-Propenenitrile, polymer with 1,3-propanediamine (triethoxybenzamide terminated) Solvents: Toluene ;  313 K
Reference
Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimers
Mizugaki, T.; Kibata, T.; Maeno, Z.; Mitsudome, T.; Jitsukawa, K.; et al, Nanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  30 min, 50 °C
Reference
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Reference
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Nonane ;  5 h, 0.1 MPa, 393 °C
Reference
Selective hydrogenation of 1,5,9-cyclo-dodecatriene towards cyclo-dodecene
Gaube, J.; David, W.; Sanchayan, R.; Roy, S.; Mueller-Plathe, F., Applied Catalysis, 2008, 343(1-2), 87-94

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride ,  Water Solvents: 1,2-Dimethoxyethane
Reference
Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogen
Fort, Y.; Vanderesse, R.; Caubere, P., Chemistry Letters, 1988, (5), 757-60

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride Solvents: 1,2-Dimethoxyethane
Reference
Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRA
Fort, Y.; Vanderesse, R.; Caubere, P., Tetrahedron Letters, 1986, 27(45), 5487-90

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel (supported on Ceokar-2) ;  160 °C
Reference
Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel Nanoparticles
Popov, Yu. V.; Mokhov, V. M.; Nebykov, D. N.; Shcherbakova, K. V.; Dontsova, A. A., Russian Journal of General Chemistry, 2018, 88(1), 20-24

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Anthracene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  rt
Reference
Sodium anthracenide
Merrill, Bryon A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Polyethylene glycol Solvents: Toluene ,  Heptane ;  50 min, 1.0 MPa, 90 °C
Reference
PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase system
Huang, Tian Song; Wang, Yan Hua; Jiang, Jing Yang; Jin, Zi Lin, Chinese Chemical Letters, 2008, 19(1), 102-104

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Reference
Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursor
Cho, In Sik; Alper, Howard, Tetrahedron Letters, 1995, 36(32), 5673-6

Cyclooctene Raw materials

Cyclooctene Preparation Products

Cyclooctene Suppliers

HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:931-88-4)
ZHANG SHUO
13122891558
hepeng20160718@foxmail.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:931-88-4)
HUANG JING LI
18025840623
sz@meryer.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:931-88-4)
A LA DING
anhua.mao@aladdin-e.com

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